molecular formula C10H11N5O2 B2871286 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide CAS No. 181421-72-7

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide

Cat. No.: B2871286
CAS No.: 181421-72-7
M. Wt: 233.231
InChI Key: ZQCMVUZFERDCQI-UHFFFAOYSA-N
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Description

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide is an organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

The primary target of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining acid-base balance in the body and is involved in various physiological processes such as respiration and the transport of carbon dioxide/bicarbonate.

Mode of Action

The compound interacts with its target through the formation of hydrogen bonds with different targets . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to this binding . This interaction leads to the inhibition of the Carbonic Anhydrase-II enzyme .

Result of Action

The inhibition of the Carbonic Anhydrase-II enzyme by this compound can lead to a decrease in the transport of carbon dioxide/bicarbonate, affecting respiration and acid-base balance. This compound has shown moderate inhibition potential against the Carbonic Anhydrase-II enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide typically involves the reaction of 1-phenyl-1H-1,2,4-triazole-3-ol with acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and solvent. Commonly used solvents include dimethylformamide (DMF) and ethanol, while catalysts such as copper sulfate and sodium ascorbate are employed to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and aryl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-1H-1,2,4-triazole-3-ol
  • 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
  • 1-phenyl-1H-1,2,4-triazole-3-thiol

Uniqueness

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide is unique due to its specific structure, which combines the triazole ring with an acetohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c11-13-9(16)6-17-10-12-7-15(14-10)8-4-2-1-3-5-8/h1-5,7H,6,11H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCMVUZFERDCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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